molecular formula C10H9Cl2N B2357126 7-(Chloromethyl)quinoline hydrochloride CAS No. 133739-63-6

7-(Chloromethyl)quinoline hydrochloride

Cat. No.: B2357126
CAS No.: 133739-63-6
M. Wt: 214.09
InChI Key: HIVJQKPLTZWOMX-UHFFFAOYSA-N
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Description

7-(Chloromethyl)quinoline hydrochloride is a chemical compound belonging to the class of quinoline derivatives. It is characterized by the presence of a chloromethyl group attached to the seventh position of the quinoline ring, and it forms a hydrochloride salt. This compound is a white crystalline powder that is soluble in water and organic solvents . It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 7-(Chloromethyl)quinoline hydrochloride can be achieved through various methods. One common synthetic route involves the alkylation of quinoline with chloromethyl reagents. For instance, quinoline can be reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride to yield 7-(Chloromethyl)quinoline. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods often focus on optimizing reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

7-(Chloromethyl)quinoline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form polycyclic structures.

Common reagents used in these reactions include Lewis acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)quinoline hydrochloride varies depending on its application. In biological systems, quinoline derivatives often exert their effects by interacting with specific molecular targets such as enzymes, receptors, and DNA. For example, some quinoline derivatives inhibit the polymerization of hemozoin, a crucial process for the survival of malaria parasites . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

7-(Chloromethyl)quinoline hydrochloride can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-(chloromethyl)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVJQKPLTZWOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CCl)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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